![molecular formula C18H20N2O3S B2522377 2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-26-3](/img/structure/B2522377.png)
2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Amides, including benzamides, have been studied for their antioxidant potential. In vitro assays have shown that some synthesized benzamide compounds demonstrate effective total antioxidant, free radical scavenging, and metal chelating activities. These properties make them relevant for potential applications in combating oxidative stress and protecting cells from damage .
Antibacterial Activity
The same benzamide derivatives were evaluated for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Researchers compared their efficacy with two control drugs. Understanding the antibacterial properties of this compound can contribute to the development of novel antimicrobial agents .
Drug Discovery and Medicinal Chemistry
Benzamides, as a class of amide compounds, have been widely explored in drug discovery. Their diverse biological activities include anti-tumor, anti-microbial, anti-inflammatory, and analgesic effects. Researchers continue to investigate their potential as drug candidates for various medical conditions .
Industrial Applications
Amides find applications beyond medicine. In industrial sectors such as plastics, rubber, paper, and agriculture, amide compounds play essential roles. Their structural versatility makes them valuable in various chemical processes and material production .
Synthetic Intermediates and Commercial Drugs
Amides are prevalent in synthetic intermediates and commercial drugs. Understanding the properties of specific benzamide derivatives contributes to our knowledge of potential biological molecules and aids in drug development .
Other Fields
Benzamides have also been investigated for their anti-platelet activity and used in fields like organic synthesis and natural product chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is the Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 is involved in the base excision repair (BER) pathway, which is crucial for repairing DNA damage .
Mode of Action
The compound interacts with its target, PARP1, by inhibiting its function . .
Biochemical Pathways
The compound affects the BER pathway, which is involved in DNA repair . By inhibiting PARP1, the compound could potentially disrupt this pathway, leading to an accumulation of DNA damage. This could have downstream effects on cell survival and proliferation.
Result of Action
The inhibition of PARP1 and the potential disruption of the BER pathway could lead to an accumulation of DNA damage . This could result in cell death, particularly in cancer cells that rely heavily on PARP1 for survival.
properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19-17(22)15-13-8-3-4-9-14(13)24-18(15)20-16(21)11-6-5-7-12(10-11)23-2/h5-7,10H,3-4,8-9H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXMHWJYWBQDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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